molecular formula C10H11ClO5S B1517880 Methyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate CAS No. 1154149-63-9

Methyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate

Cat. No.: B1517880
CAS No.: 1154149-63-9
M. Wt: 278.71 g/mol
InChI Key: UJQULDZMLZIZTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Reactions Analysis

While specific chemical reactions involving “Methyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate” are not available, studies on the hydrolysis and saponification of methyl benzoates have been conducted . These studies could provide some insight into the potential chemical reactions of similar compounds.

Scientific Research Applications

Photochemistry in Synthetic Organic Chemistry

A study by Plíštil et al. (2006) delved into the photochemistry of related compounds, showing how irradiation in nonnucleophilic solvents can lead to high yields of specific photoproducts. This research illustrates the potential of using photochemical reactions for synthesizing complex organic compounds, indicating that similar methodologies could apply to the synthesis or study of methyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate (Plíštil et al., 2006).

Biosynthesis of Esters and Anisoles

Harper et al. (1989) highlighted chloromethane's role as a novel methyl donor for biosynthesis in Phellinus pomaceus. This study showcases how natural products can be utilized in biosynthetic pathways to produce methyl esters, hinting at the potential for using this compound in similar biosynthetic applications (Harper et al., 1989).

Catalysis in Reduction Reactions

King and Strojny (1982) investigated the reduction of methyl benzoate and benzoic acid on yttrium oxide, monitoring the formation and reduction of surface benzoate. Their findings could provide insights into how this compound might interact with catalysts in similar reduction processes (King & Strojny, 1982).

Liquid-Crystalline Phase in Material Science

Balagurusamy et al. (1997) described the design and synthesis of spherical supramolecular dendrimers that organize into a novel thermotropic cubic liquid-crystalline phase. This research indicates potential applications of complex organic molecules like this compound in creating new materials with unique properties (Balagurusamy et al., 1997).

β-Amyloid Aggregation Inhibition

Choi et al. (2003) synthesized compounds with potential as β-amyloid aggregation inhibitors, a critical target in Alzheimer's disease research. While this study doesn't directly involve this compound, it exemplifies how chemical derivatives can be tailored for pharmacological applications, suggesting possible research directions for exploring its bioactivity (Choi et al., 2003).

Properties

IUPAC Name

methyl 3-chlorosulfonyl-5-(methoxymethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO5S/c1-15-6-7-3-8(10(12)16-2)5-9(4-7)17(11,13)14/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJQULDZMLZIZTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=CC(=C1)S(=O)(=O)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate
Reactant of Route 2
Methyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate
Reactant of Route 3
Reactant of Route 3
Methyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate
Reactant of Route 4
Reactant of Route 4
Methyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate
Reactant of Route 5
Methyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate
Reactant of Route 6
Methyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.